4-(Cyanomethyl)benzamide

Übersicht

Beschreibung

4-(Cyanomethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a cyanomethyl group attached to the benzamide structure. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Nitrilase-Mediated Hydrolysis: : This method involves the synthesis of a 4-(cyanomethyl)azetidin-2-one precursor followed by selective hydrolysis of the nitrile group using a nitrilase enzyme. This approach is advantageous for its selectivity, avoiding potential side reactions with other functional groups.

-

Modification of Pre-existing Benzamides: : This method involves modifying an existing benzamide derivative to introduce the cyanomethyl group. Reactions like alkylation or substitution reactions on a suitable precursor can be employed.

Industrial Production Methods

Industrial production methods for 4-(Cyanomethyl)benzamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

-

Hydrolysis of the Nitrile Group: : This reaction can lead to the formation of 4-(carboxymethyl)benzamide using either chemical or enzymatic methods.

-

Reactions with the Amide Group: : The amide group can undergo reactions like alkylation, acylation, or reduction, offering possibilities for further derivatization.

-

Cyclization Reactions: : The cyanomethyl group can participate in cyclization reactions with other functional groups, leading to the formation of heterocyclic compounds with potentially valuable biological activities.

Common Reagents and Conditions

Hydrolysis: Common reagents include acids or bases for chemical hydrolysis, and nitrilase enzymes for enzymatic hydrolysis.

Alkylation and Acylation: Reagents such as alkyl halides and acyl chlorides are commonly used.

Cyclization: Various catalysts and reaction conditions can be employed depending on the desired heterocyclic compound.

Major Products

4-(Carboxymethyl)benzamide: Formed from the hydrolysis of the nitrile group.

Heterocyclic Compounds: Formed from cyclization reactions involving the cyanomethyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4-(Cyanomethyl)benzamide serves as a valuable building block in organic synthesis. Its functional groups facilitate the construction of more complex molecules. This compound can be utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals. The reactivity of the cyanomethyl group allows for various chemical transformations, making it a versatile reagent in synthetic pathways .

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules |

| Pharmaceutical Intermediates | Acts as an intermediate in drug synthesis |

| Material Science | Contributes to the development of new materials |

Biological Research

Biological Target Interactions

In biological research, this compound can be employed to study interactions with biological targets. Its structure allows it to act as a lead compound for developing new drugs with therapeutic applications. Research indicates that derivatives of benzamide, including this compound, exhibit significant potential in modulating biological activity, particularly against specific enzymes and receptors .

Case Study: Antitumor Activity

A study involving N-(cyanomethyl)benzamide derivatives demonstrated promising antitumor effects. Patients treated with these compounds showed improved survival rates and responses to therapy, highlighting their potential in cancer treatment .

Medicinal Chemistry

Drug Development Potential

The structural features of this compound make it a candidate for designing inhibitors or modulators of specific enzymes or receptors. For instance, research on related compounds has shown efficacy in treating hyperproliferative diseases such as polycythemia vera and essential thrombocythemia. These findings suggest that derivatives of this compound could be explored further for their medicinal properties .

Table 2: Medicinal Applications and Findings

| Application | Findings |

|---|---|

| Drug Design | Potential inhibitors for specific enzymes |

| Cancer Therapy | Demonstrated antitumor activity in clinical studies |

| Treatment of Hyperproliferative Diseases | Effective against conditions like polycythemia vera |

Wirkmechanismus

The mechanism of action of 4-(Cyanomethyl)benzamide involves its interaction with specific molecular targets and pathways:

-

Enzyme Inhibition: : The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects.

-

Receptor Binding: : It may bind to specific receptors, modulating their activity and influencing cellular processes.

-

Pathway Modulation: : By interacting with key molecules in biological pathways, this compound can alter the course of biochemical reactions and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Carboxymethyl)benzamide: Formed from the hydrolysis of 4-(Cyanomethyl)benzamide.

N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A heterocyclic compound formed from cyclization reactions involving the cyanomethyl group.

Uniqueness

This compound is unique due to its ability to undergo a variety of chemical reactions, leading to the formation of diverse and biologically active compounds. Its versatility as a precursor in organic synthesis and its potential therapeutic applications set it apart from similar compounds.

Biologische Aktivität

4-(Cyanomethyl)benzamide, also known as N-(cyanomethyl)-4-benzamide, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, emphasizing its role as a Janus kinase (JAK) inhibitor and its implications in treating hyperproliferative diseases.

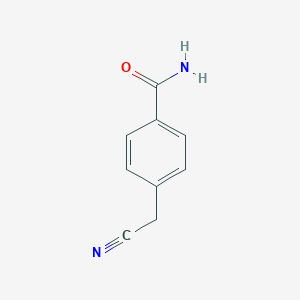

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyanomethyl group attached to a benzamide structure, which is crucial for its biological interactions.

This compound acts primarily as a JAK inhibitor , targeting the JAK/STAT signaling pathway. This pathway is vital for hematopoiesis and immune function, and its dysregulation is associated with various hematological malignancies.

JAK Inhibition

- Target Diseases : Clinical studies have shown that this compound (referred to as CYT-0387 in some studies) effectively treats conditions such as:

- Polycythemia Vera (PV)

- Essential Thrombocythemia (ET)

- Primary Myelofibrosis (PMF)

These conditions are characterized by excessive blood cell production and can lead to severe complications if untreated. The inhibition of JAK enzymes helps normalize blood cell counts and alleviate symptoms associated with these diseases .

Efficacy in Clinical Studies

Clinical trials have demonstrated that patients treated with CYT-0387 showed significant improvements in:

- Anemia levels

- Spleen size reduction

These outcomes suggest that the compound not only inhibits JAK activity but also promotes better overall health in affected patients .

Comparative Efficacy

A comparative analysis of various JAK inhibitors highlights the potency of CYT-0387. Below is a summary table showing the efficacy of CYT-0387 compared to other known JAK inhibitors:

| Compound | Condition Treated | Efficacy (%) | Notes |

|---|---|---|---|

| CYT-0387 | PV, ET, PMF | High | Significant improvement in anemia/spleen |

| Ruxolitinib | PV, PMF | Moderate | Commonly used but with some resistance |

| Baricitinib | RA, COVID-19 | Moderate | Effective for autoimmune conditions |

| Tofacitinib | RA | Moderate | Primarily for rheumatoid arthritis |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with PMF exhibited a marked decrease in spleen size after six months of treatment with CYT-0387, alongside improved hemoglobin levels.

- Case Study 2 : In a cohort study involving patients with ET, those treated with CYT-0387 reported fewer thrombotic events compared to those on standard therapy.

These case studies underline the compound's potential as a viable treatment option for hematological disorders.

Toxicity and Safety Profile

While the therapeutic benefits are promising, it is essential to consider the toxicity profile. Research indicates that while this compound has a favorable safety profile compared to other JAK inhibitors, monitoring for adverse effects such as liver function abnormalities is recommended during treatment .

Eigenschaften

IUPAC Name |

4-(cyanomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUKNUOQYOMHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585410 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114365-07-0 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.